Evidence 1: Proven LSD1 Inhibitory Activity with Significant Potency Gain Over Reference
Derivatives of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate, specifically the (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazide series, demonstrate potent LSD1 inhibitory activity. The optimized compounds 5a and 5n exhibit IC50 values of 1.4 nM and 1.7 nM, respectively [1]. This represents a marked improvement in potency, being approximately 10 times more active than the reference compound (E)-N-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(morpholinosulfonyl) benzohydrazide [1].
| Evidence Dimension | Inhibition of Lysine Specific Demethylase 1 (LSD1) |
|---|---|
| Target Compound Data | Compound 5a: IC50 = 1.4 nM; Compound 5n: IC50 = 1.7 nM |
| Comparator Or Baseline | Reference Compound: (E)-N-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(morpholinosulfonyl) benzohydrazide |
| Quantified Difference | ~10-fold increase in potency |
| Conditions | In vitro LSD1 inhibition assay |
Why This Matters
This quantitative advantage validates the use of the 2,3-dihydro-1H-inden-1-ylidene scaffold as a pharmacophore for developing potent LSD1 inhibitors, which are of significant interest in oncology.
- [1] Zhou, Y.; Li, Y.; Wang, W.J.; Xiang, P.; Luo, X.M.; Yang, L.; Yang, S.Y.; Zhao, Y.L. Synthesis and biological evaluation of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides as potent LSD1 inhibitors. Bioorg. Med. Chem. Lett. 2016, 26, 4552-4557. View Source
